molecular formula C20H15ClN2O5 B11308923 6-chloro-7-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11308923
M. Wt: 398.8 g/mol
InChI Key: DUEYPGKAPHBVMK-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted chromenes and benzoxazines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its potential therapeutic effects could be evaluated through preclinical and clinical studies to determine its efficacy and safety.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties could be harnessed for various industrial processes and products.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-7-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide include other chromene derivatives and benzoxazine compounds. Examples include:

  • 7-methyl-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-4-oxo-4H-chromene-2-carboxamide
  • N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15ClN2O5

Molecular Weight

398.8 g/mol

IUPAC Name

6-chloro-7-methyl-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H15ClN2O5/c1-10-5-17-12(7-13(10)21)15(24)8-18(28-17)20(26)22-11-3-4-16-14(6-11)23(2)19(25)9-27-16/h3-8H,9H2,1-2H3,(H,22,26)

InChI Key

DUEYPGKAPHBVMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4C

Origin of Product

United States

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